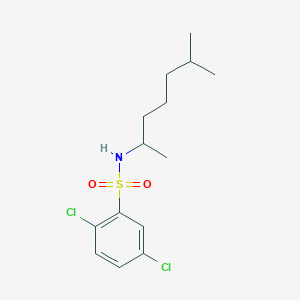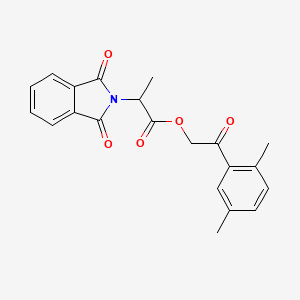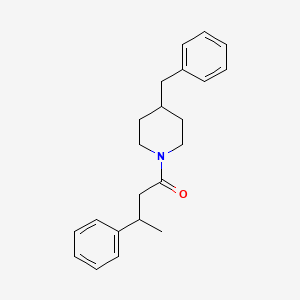![molecular formula C17H19NO3 B3980180 2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3980180.png)
2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of acetaminophen, and its chemical structure makes it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant properties. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is its ease of synthesis. The synthesis method is simple and straightforward, and the yield of this compound can be optimized by adjusting the reaction conditions. Another advantage is its potential as a multi-target drug. This compound has been shown to have anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
One limitation of this compound is its poor solubility in water. This can make it difficult to administer in vivo, and may limit its potential as a therapeutic agent. Another limitation is the lack of clinical data on the safety and efficacy of this compound. Further studies are needed to determine the optimal dosage and route of administration for this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is the development of this compound analogues with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative damage and reduce neuroinflammation, making it a potential candidate for the treatment of these diseases. Finally, further studies are needed to determine the optimal dosage and route of administration for this compound in vivo.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes this compound a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the potential use of this compound as an analgesic. Studies have shown that this compound can activate the descending pain inhibitory pathway in the spinal cord, leading to a reduction in pain sensation. This makes this compound a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-15(9-13(12)2)21-11-17(20)18-16-6-4-3-5-14(16)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOEZCVJGQUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3980109.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3980124.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3980147.png)
![5-[4-(ethylthio)phenyl]pyrimidin-2-amine](/img/structure/B3980154.png)
![2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B3980158.png)
![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)


![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3980176.png)
![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)
![3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile](/img/structure/B3980189.png)